![molecular formula C7H15ClN2 B15331079 2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)
2,7-Diazaspiro[4.4]nonane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diazaspiro[4.4]nonane hydrochloride is a chemical compound with the molecular formula C₇H₁₅ClN₂. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane hydrochloride typically involves the reaction of appropriate amines with cyclic ketones under specific conditions. One common method involves the cyclization of 1,4-diaminobutane with cyclohexanone in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diazaspiro[4.4]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Applications De Recherche Scientifique
2,7-Diazaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating cancers and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,7-Diazaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and receptors, thereby modulating biochemical pathways involved in disease processes. For example, it may act as an inhibitor of sigma receptors, which are implicated in cancer and neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different biological activity.
Diazabicyclo[4.3.0]nonane: A bicyclic compound with distinct chemical properties and applications.
Uniqueness
2,7-Diazaspiro[4.4]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to interact with sigma receptors and other molecular targets makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C7H15ClN2 |
|---|---|
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
2,7-diazaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-3-8-5-7(1)2-4-9-6-7;/h8-9H,1-6H2;1H |
Clé InChI |
IIVWHTITQFXPMK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330997.png)

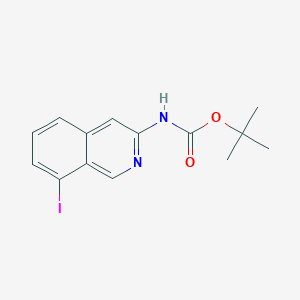
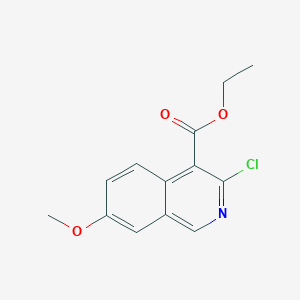
![2-(Pyridin-4-yl)benzo[d]oxazol-4-amine](/img/structure/B15331028.png)

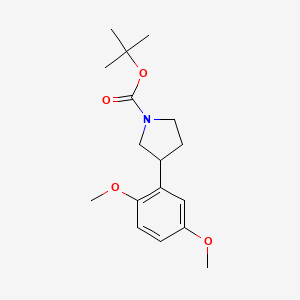

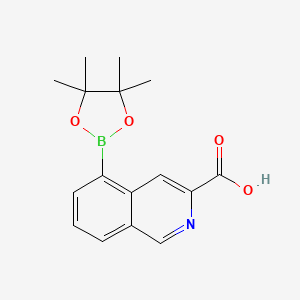
![3-Methyl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331060.png)
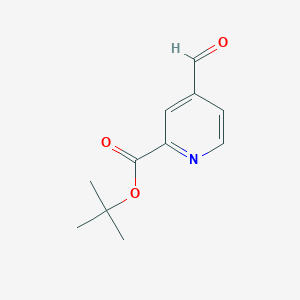
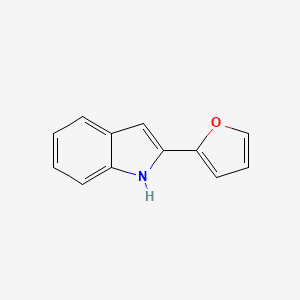
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B15331082.png)
